2-(Diphenylamino)phenylbenzoate

Catalog No.
S13647455
CAS No.
M.F
C25H19NO2
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylamino)phenylbenzoate

Product Name

2-(Diphenylamino)phenylbenzoate

IUPAC Name

[2-(N-phenylanilino)phenyl] benzoate

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C25H19NO2/c27-25(20-12-4-1-5-13-20)28-24-19-11-10-18-23(24)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H

InChI Key

GHDOVONCEVABBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(C3=CC=CC=C3)C4=CC=CC=C4

2-(Diphenylamino)phenylbenzoate is an organic compound characterized by its complex aromatic structure, which includes a diphenylamino group and a benzoate moiety. This compound can be represented by the chemical formula C20H17NO2C_{20}H_{17}NO_2 and features a phenyl group attached to a benzoate, making it a significant candidate for various chemical and biological applications. Its structural attributes contribute to its unique properties, including potential biological activities and utility in material science.

The reactivity of 2-(Diphenylamino)phenylbenzoate can be explored through various chemical transformations, including:

  • Esterification: The benzoate group can undergo hydrolysis or transesterification reactions, making it useful in synthesizing other esters.
  • Nucleophilic Substitution: The diphenylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure are susceptible to electrophilic substitution, leading to derivatives with varied functional groups.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating novel derivatives.

Several synthetic routes have been proposed for the preparation of 2-(Diphenylamino)phenylbenzoate:

  • Direct Esterification: This method involves reacting benzoic acid with diphenylamine in the presence of an acid catalyst, typically under reflux conditions.
  • Mannich Reaction: A more complex synthetic pathway could involve a Mannich reaction where formaldehyde and secondary amines react with phenolic compounds to yield substituted products.
  • Coupling Reactions: Utilizing coupling agents such as coupling reagents can facilitate the formation of the diphenylamino linkage with the phenylbenzoate structure.

These methods allow for flexibility in modifying the compound's structure during synthesis.

2-(Diphenylamino)phenylbenzoate has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique structural properties suggest potential use in photonic devices or as a component in liquid crystal displays.
  • Agricultural Chemistry: The compound may also find applications as a pesticide or herbicide due to its antimicrobial properties.

Studies on interaction profiles are essential for understanding how 2-(Diphenylamino)phenylbenzoate interacts with biological systems. Preliminary research suggests that compounds with similar structures can interact with cellular receptors or enzymes, influencing metabolic pathways. Investigating these interactions through molecular docking studies or enzyme inhibition assays could provide insights into its pharmacological potential.

Several compounds share structural similarities with 2-(Diphenylamino)phenylbenzoate:

Compound NameStructure CharacteristicsUnique Features
DiphenylamineTwo phenyl groups attached to an amino groupKnown for its antioxidant properties
PhenylbenzoateA simple ester formed from phenol and benzoic acidCommonly used as a solvent
BenzophenoneContains two phenyl groups linked by a carbonylUsed extensively in UV filters
4-Diphenylaminobenzoic AcidSimilar amine structure but with carboxylic acidExhibits anti-inflammatory properties

These comparisons illustrate the uniqueness of 2-(Diphenylamino)phenylbenzoate while highlighting its potential advantages over similar compounds in specific applications. Further exploration into these related structures could enhance our understanding of their respective functionalities and applications.

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Exact Mass

365.141578849 g/mol

Monoisotopic Mass

365.141578849 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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